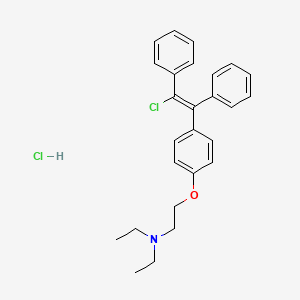

cis-Clomiphene Hydrochloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[4-[(Z)-2-chloro-1,2-diphenylethenyl]phenoxy]-N,N-diethylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28ClNO.ClH/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;/h5-18H,3-4,19-20H2,1-2H3;1H/b26-25-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKBZGZWPJGOGJF-OQKDUQJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CCOC1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\Cl)/C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747369 | |

| Record name | 2-{4-[(Z)-2-Chloro-1,2-diphenylethenyl]phenoxy}-N,N-diethylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14158-66-8 | |

| Record name | Triethylamine, 2-[p-(2-chloro-1,2-diphenylvinyl)phenoxy]-, hydrochloride, (Z)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14158-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-{4-[(Z)-2-Chloro-1,2-diphenylethenyl]phenoxy}-N,N-diethylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemistry and Isomeric Forms of Clomiphene

Geometric Isomerism: Distinction between cis- (Zuclomiphene) and trans- (Enclomiphene) Forms

Clomiphene's structure features a central carbon-carbon double bond, which gives rise to its geometric isomerism. The distinction between the cis (zuclomiphene) and trans (enclomiphene) forms lies in the spatial arrangement of the substituent groups around this double bond. ncats.io In the cis-isomer (zuclomiphene), the bulky phenyl groups and the chloro-substituted phenyl group are positioned on the same side of the double bond, a configuration designated as (Z)-clomiphene. wikipedia.org Conversely, in the trans-isomer (enclomiphene), these groups are on opposite sides, corresponding to the (E)-clomiphene configuration. wikipedia.org This structural difference is fundamental to the distinct biological activities of each isomer. researchgate.net

Comparative Analysis of the Pharmacological Profiles of cis- and trans-Isomers in Research Systems

The two isomers of clomiphene exhibit markedly different pharmacological profiles, primarily due to their differing interactions with estrogen receptors (ERs). researchgate.netamegroups.org Zuclomiphene (B94539) is generally considered to be the more estrogenic isomer, acting as a partial estrogen agonist, while enclomiphene (B195052) is predominantly an estrogen antagonist. researchgate.netamegroups.orgresearchgate.net This difference in activity leads to distinct biological effects.

Estrogen Receptor Binding and Activity:

Zuclomiphene (cis-isomer) has a longer biological half-life, approximately 30 days, compared to the much shorter half-life of enclomiphene, which is about 10 hours. mensreproductivehealth.comnih.gov This leads to the accumulation of zuclomiphene in the body over time. joiandblokes.comhglab.ru Studies on long-term clomiphene citrate (B86180) therapy have shown that this differential clearance results in a significantly altered ratio of the isomers in serum, with zuclomiphene becoming the predominant form. hglab.runih.gov

Zuclomiphene is characterized as having more estrogenic (agonistic) activity than enclomiphene. researchgate.netdrugs.com In contrast, enclomiphene is a more potent anti-estrogenic (antagonistic) agent that is primarily responsible for stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). mensreproductivehealth.comnih.gov

In vitro studies using MCF-7 human mammary carcinoma cells have shown that at low doses, enclomiphene has greater antitumor activity, which correlates with its higher relative binding affinity for the estrogen receptor (RE) compared to zuclomiphene. nih.govoup.com However, at higher, estrogen-irreversible concentrations, zuclomiphene becomes the more potent inhibitor of cell growth. nih.govoup.com

Hormonal and Biological Effects:

In animal models, enclomiphene has been shown to induce ovulation, whereas zuclomiphene is not capable of inducing ovulation in mice. researchgate.net

Studies in baboons demonstrated that enclomiphene produced a significantly greater increase in testosterone (B1683101) levels compared to both clomiphene citrate and zuclomiphene. nih.gov Zuclomiphene did not significantly raise serum testosterone in this model. nih.gov

Zuclomiphene's estrogenic properties are thought to contribute to some of the effects observed with the mixed-isomer product. mensreproductivehealth.com Enclomiphene, with its strong antagonist action at the hypothalamus, is key to inhibiting the negative feedback of estrogen, leading to increased gonadotropin release. mensreproductivehealth.comconciergemdla.com

Table 1: Comparative Pharmacological Properties of Clomiphene Isomers

| Feature | cis-Clomiphene (Zuclomiphene) | trans-Clomiphene (Enclomiphene) |

|---|---|---|

| Primary Activity | Estrogen Agonist (more estrogenic) researchgate.netamegroups.org | Estrogen Antagonist (more anti-estrogenic) wikipedia.orgresearchgate.net |

| Half-life | ~30 days mensreproductivehealth.comnih.gov | ~10 hours mensreproductivehealth.comnih.gov |

| Accumulation | Accumulates with long-term use joiandblokes.comhglab.ru | Cleared more rapidly hglab.ru |

| Effect on Gonadotropins (LH/FSH) | Weakly antigonadotropic wikipedia.org | Stimulates release by blocking estrogen feedback mensreproductivehealth.comnih.gov |

| Ovulation Induction (in mice) | Not capable of inducing ovulation researchgate.net | Can induce ovulation researchgate.net |

| Effect on Testosterone (in baboons) | Did not significantly raise levels nih.gov | Significantly increased levels nih.gov |

Methods for Isomer Separation and Purity Assessment in Laboratory Contexts

The distinct pharmacological activities of cis- and trans-clomiphene necessitate reliable methods for their separation and purity assessment. High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for this purpose. nih.govrjptonline.orgnih.gov

Separation Techniques:

Reversed-Phase HPLC (RP-HPLC): This is a widely used method for separating the isomers. Various protocols have been developed utilizing C18 columns with a mobile phase typically consisting of a buffered solvent mixture, such as methanol (B129727) and/or acetonitrile (B52724) with an aqueous buffer like ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer. rjptonline.orgtsijournals.comnih.gov The specific conditions, including pH, solvent ratio, and column particle size, are optimized to achieve baseline separation of the zuclomiphene and enclomiphene peaks. tsijournals.comnih.gov

HPLC with Post-Column Derivatization: To enhance detection sensitivity, some methods employ post-column derivatization. One such technique involves using a photochemical reactor (e.g., a mercury lamp) after the HPLC column, which induces a fluorescent product that can be detected with high sensitivity. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For highly sensitive and specific quantification, especially in biological matrices like plasma, LC-MS/MS methods are employed. nih.govresearchgate.net These methods use a triple quadrupole mass spectrometer for detection, allowing for precise measurement of each isomer and their metabolites. nih.govresearchgate.net

Capillary Electrophoresis: This technique has also been successfully used to separate the Z and E isomers of clomiphene. nih.gov Optimization of factors like buffer pH, buffer ionic strength, and the concentration of additives like cyclodextrins allows for well-resolved peaks of zuclomiphene and enclomiphene. nih.gov

Chromatographic Resolution using Chiral Agents: Another approach involves reacting the clomiphene isomer mixture with an agent like racemic binaphthyl-phosphoric acid (BPA). google.comgoogle.com This forms diastereomeric salts that can be separated, allowing for the isolation of the E-isomer (enclomiphene) with high purity. google.com

Purity Assessment: Purity assessment is typically conducted using the same analytical techniques employed for separation.

HPLC: The purity of a sample is determined by calculating the area of the specific isomer peak as a percentage of the total area of all peaks in the chromatogram. google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is also used to confirm the identity and assess the purity of reference standards. rjptonline.orgresearchgate.net

Synthetic Pathways and Chemical Derivatization of Cis Clomiphene Hydrochloride

Chemical Synthesis Routes and Associated Methodologies for Clomiphene

The synthesis of clomiphene, a mixture of cis- (zuclomiphene) and trans- (enclomiphene) isomers, is typically achieved through a multi-step process. A common industrial method commences with 4-hydroxybenzophenone (B119663) as the starting material. chemicalbook.com

The initial step involves the etherification of the phenolic hydroxyl group of 4-hydroxybenzophenone with 2-diethylaminoethyl chloride in the presence of a base, yielding 4-(2-diethylaminoethoxy)benzophenone. chemicalbook.com This intermediate is then subjected to a Grignard reaction with benzylmagnesium chloride. The addition of the Grignard reagent to the carbonyl group of the benzophenone (B1666685) derivative forms a tertiary alcohol, 1-[4-(2-diethylaminoethoxy)phenyl]-1,2-diphenylethanol. chemicalbook.com

Subsequent dehydration of this alcohol, often facilitated by treatment with an acid such as hydrogen chloride, results in the formation of a mixture of geometric isomers of 1-[4-(2-diethylaminoethoxy)phenyl]-1,2-diphenylethene. chemicalbook.compatsnap.com The final step to introduce the characteristic chlorine atom is a chlorination reaction. This is commonly carried out using N-chlorosuccinimide (NCS), which replaces the vinylic hydrogen with a chlorine atom, yielding clomiphene as a mixture of its cis and trans isomers. chemicalbook.compatsnap.comgoogle.com

Variations on this general pathway exist, including one-pot synthesis methods designed to improve efficiency. For instance, a process has been described where the dehydration and chlorination steps are performed in a single solvent, such as dichloromethane (B109758). patsnap.comjustia.com The choice of solvent and reagents can influence the ratio of the resulting isomers. For example, using dichloromethane as a solvent in the chlorination step has been found to favor the formation of the trans-isomer. google.com

The table below summarizes a typical synthetic route for clomiphene.

| Step | Starting Material | Reagent(s) | Intermediate/Product |

| 1 | 4-Hydroxybenzophenone | 2-Diethylaminoethyl chloride, Base | 4-(2-Diethylaminoethoxy)benzophenone |

| 2 | 4-(2-Diethylaminoethoxy)benzophenone | Benzylmagnesium chloride | 1-[4-(2-Diethylaminoethoxy)phenyl]-1,2-diphenylethanol |

| 3 | 1-[4-(2-Diethylaminoethoxy)phenyl]-1,2-diphenylethanol | Acid (e.g., HCl) | 1-[4-(2-Diethylaminoethoxy)phenyl]-1,2-diphenylethene |

| 4 | 1-[4-(2-Diethylaminoethoxy)phenyl]-1,2-diphenylethene | N-Chlorosuccinimide (NCS) | Clomiphene (mixture of cis and trans isomers) |

Stereoselective Synthesis Approaches for Enhanced cis-Isomer Yields

Given that the biological activities of the cis and trans isomers of clomiphene differ, with the cis-isomer (zuclomiphene) being more estrogenic, methods to selectively synthesize or enrich the cis-isomer are of significant interest. google.com While many synthetic routes produce a mixture of isomers, specific strategies have been developed to enhance the yield of cis-clomiphene.

One notable approach involves a nickel(II)-catalyzed stereoselective addition of an aryl Grignard reagent to an alkyne. A study demonstrated the synthesis of zuclomiphene (B94539) through the nickel-catalyzed addition of 4-fluorophenylmagnesium bromide to 1,2-diphenylacetylene. This is followed by quenching with a chlorinating agent. This one-pot reaction preserves the cis-orientation of the two phenyl groups from the diphenylacetylene, leading to a highly selective synthesis of zuclomiphene. chemicalbook.comnih.gov

The choice of chlorinating agent and reaction conditions can also influence the isomer ratio. A Chinese patent describes a method where different chlorinating agents, solvents, and reaction parameters can be adjusted to control the cis-trans isomer ratio. google.com For example, the use of phosphorus pentachloride in xylene at elevated temperatures resulted in a 70:30 trans:cis ratio. google.com

Separation of the desired cis-isomer from a mixture is another critical aspect. Methods have been developed to separate the isomers after synthesis. One such method involves the use of racemic binaphthyl-phosphoric acid (BPA), which can selectively precipitate one of the isomers, allowing for the enrichment of the other. google.comgoogle.com Chromatographic techniques, such as batch high-pressure liquid chromatography (HPLC) or moving bed chromatography, are also employed for the separation of the cis and trans isomers. justia.com

The following table highlights a stereoselective synthesis approach for zuclomiphene.

| Step | Starting Material | Reagent(s) | Key Feature | Product |

| 1 | 1,2-Diphenylacetylene | 4-Fluorophenylmagnesium bromide, Nickel(II) catalyst | Stereoselective carbomagnesiation | Alkenyl Grignard intermediate |

| 2 | Alkenyl Grignard intermediate | Chlorinating agent (e.g., 1,3-dichloro-5,5-dimethylhydantoin) | Quenching of the Grignard reagent | Zuclomiphene |

Rational Design and Synthesis of Novel Analogues for Structure-Activity Relationship Studies

The rational design and synthesis of novel analogues of clomiphene are crucial for elucidating structure-activity relationships (SAR) and for developing compounds with improved therapeutic profiles. These studies often involve modifications to the three main parts of the triphenylethylene (B188826) scaffold: the phenyl rings, the ethylene (B1197577) core, and the aminoalkoxy side chain. nih.govblogspot.com

Research into tamoxifen (B1202), a structurally related selective estrogen receptor modulator (SERM), provides valuable insights into the SAR of triphenylethylene compounds. The aminoethyl side chain is known to be critical for antiestrogenic activity. blogspot.com Modifications to this side chain, such as altering its length or the basicity of the nitrogen atom, can significantly impact the biological activity. nih.gov For instance, a study on clomiphene analogues with varying methylene (B1212753) groups in the side chain found that a four-carbon chain length exhibited maximal antiproliferative activity and binding affinity. blogspot.com

Substitutions on the phenyl rings also play a significant role in modulating activity. The introduction of different functional groups can alter the electronic properties and steric bulk of the molecule, influencing its interaction with the estrogen receptor. acs.org For example, studies on tamoxifen analogues have shown that replacing a phenyl ring with a heterocyclic ring can lead to a more stable complex with the estrogen receptor and increased antiestrogenic activity. blogspot.com

The ethylene core itself can be modified. The presence and nature of the substituent at the vinyl position are important. In clomiphene, the chlorine atom is a key feature. Analogues with different substituents at this position have been synthesized to explore their impact on activity. blogspot.com

The table below presents examples of clomiphene analogues and their reported structure-activity relationship findings.

| Analogue Type | Modification | Key Finding | Reference(s) |

| Side Chain Analogues | Methylene additions up to (-CH2-)12 in the side chain | A (-CH2-)4 side chain showed maximal antiproliferative activity and binding affinity. | blogspot.com |

| Side Chain Analogues | Replacement of the ether linkage with an amine | (E)-N-[p-(2-chloro-1,2-diphenylvinyl) phenyl]-N,N-diethylethylenediamine was 4- to 5-fold more effective than tamoxifen against MCF-7 cells. | blogspot.com |

| Phenyl Ring Analogues | Introduction of a hydroxyl group on a phenyl ring | Can enhance estrogenic activity. | blogspot.com |

| Phenyl Ring Analogues | Replacement of a phenyl ring with an indole (B1671886) moiety in tamoxifen relatives | Resulted in compounds with selective killing potential on ER-positive breast cancer cells. | bioscientifica.com |

Advanced Analytical Techniques for Characterization and Quantification of Cis Clomiphene Hydrochloride in Research Matrices

Chromatographic Methods for Isomer Separation and Quantification (HPLC, LC-MS/MS)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are fundamental for the separation and quantification of cis-clomiphene hydrochloride. These methods offer the high resolution necessary to separate the cis and trans isomers of clomiphene, which is crucial for accurate analysis.

Method Development and Validation for Analytical Purity

The development of robust chromatographic methods is essential for determining the analytical purity of this compound. These methods are meticulously validated to ensure they are fit for purpose, adhering to guidelines such as those from the International Council for Harmonisation (ICH).

High-performance liquid chromatography (HPLC) methods are widely developed for the separation of clomiphene isomers. veeprho.com A common approach involves using a C18 column with a mobile phase consisting of a mixture of organic solvents like methanol (B129727) or acetonitrile (B52724) and an aqueous buffer. veeprho.comnih.gov For instance, a mobile phase of methanol and water (with 0.5% trifluoroacetic acid) in a 70:30 (v/v) ratio has been shown to provide excellent resolution of cis (Z) and trans (E) isomers. veeprho.com Another validated RP-HPLC method for clomiphene citrate (B86180) utilizes a mobile phase of 900mL of HPLC grade methanol and 100mL of HPLC grade acetonitrile, with detection at 295 nm. nih.gov

Method validation encompasses several key parameters to ensure the reliability of the analytical data. Linearity is established by analyzing a series of standard solutions over a defined concentration range. For example, a validated HPLC method for clomiphene citrate demonstrated linearity in the concentration range of 10–50 µg/mL with a high coefficient of determination (R² = 0.999). nih.gov Another study showed excellent linearity (R² > 0.9999) over a concentration range of 1–200 µg/mL. veeprho.com Precision, which assesses the closeness of repeated measurements, is typically expressed as the relative standard deviation (RSD). An intraday precision with an RSD of around 0.86% indicates a highly precise method. veeprho.com Accuracy is determined by recovery studies, with values often expected to be within a certain percentage of the nominal value.

For more sensitive and selective quantification, especially in complex biological matrices like plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods are developed. nih.govresearchgate.net These methods often employ a C18 stationary phase and an isocratic mobile phase, such as a mixture of methanol, acetonitrile, and 0.10% v/v formic acid. researchgate.net The quantification is achieved using a triple quadrupole mass detector in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring parent-to-daughter ion transitions. researchgate.net For clomiphene, this transition can be m/z 406.18→100.11. researchgate.net Validation of these LC-MS/MS methods also includes assessing linearity, precision, and accuracy, with one study showing recovery values of over 95.82% and accuracy, measured as relative error, in the range of 3.25%–4.79%. researchgate.net

Table 1: Example of HPLC Method Validation Parameters for Clomiphene Isomers

| Parameter | Result | Reference |

|---|---|---|

| Linearity Range | 1–200 µg/mL | veeprho.com |

| Correlation Coefficient (R²) | > 0.9999 | veeprho.com |

| Precision (%RSD) | 0.86% | veeprho.com |

| Theoretical Plates (cis-isomer) | 8005 | veeprho.com |

| Tailing Factor (cis-isomer) | 1.29 | veeprho.com |

Resolution and Detection Limits for this compound

The ability to resolve this compound from its trans-isomer and other potential impurities is a critical performance characteristic of any chromatographic method. The resolution is a measure of the separation between two peaks in a chromatogram. A well-developed HPLC method can achieve baseline separation of the cis and trans isomers. veeprho.com The efficiency of the separation is also indicated by the number of theoretical plates; for instance, a study reported 8005 theoretical plates for the cis-clomiphene peak, which is well above the typical requirement of ≥ 2000. veeprho.com

The limits of detection (LOD) and quantification (LOQ) are crucial for determining the lowest concentration of this compound that can be reliably detected and quantified. For an HPLC-UV method, the LOD and LOQ for cis-clomiphene were found to be 0.5 µg/mL and 1 µg/mL, respectively. veeprho.com LC-MS/MS methods offer significantly lower detection and quantification limits. One LC-MS method reported a limit of determination of 35 pg/mL for zuclomiphene (B94539) (cis-clomiphene) in plasma. pharmaffiliates.com Another sensitive HPLC-tandem mass spectrometry method for clomiphene and its metabolites reported a lower limit of quantification for metabolites ranging from 0.06 ng/mL to 0.3 ng/mL. unr.edu.ar

Table 2: Detection and Quantification Limits for cis-Clomiphene

| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

|---|---|---|---|---|

| HPLC-UV | - | 0.5 µg/mL | 1 µg/mL | veeprho.com |

| LC-MS | Plasma | - | 35 pg/mL | pharmaffiliates.com |

Spectroscopic Techniques for Structural Elucidation and Impurity Profiling

Spectroscopic techniques are indispensable for the structural elucidation of this compound and for the identification and characterization of its impurities. These impurities can arise from the manufacturing process or from degradation of the drug substance. pharmaffiliates.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous confirmation of the molecular structure of this compound. Both 1H and 13C NMR provide detailed information about the chemical environment of the atoms in the molecule. google.com Two-dimensional NMR techniques, such as NOESY, can be employed to confirm the stereochemistry, for instance, by confirming the through-space proximity of specific protons in the cis-isomer. google.comresearchgate.net

Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), is a key technique for impurity profiling. veeprho.com It allows for the determination of the molecular weight of impurities and provides fragmentation patterns that aid in their structural elucidation. High-resolution mass spectrometry can provide the elemental composition of an impurity, further constraining its possible structure.

Potential impurities in clomiphene can include unreacted intermediates from its synthesis, isomeric by-products, and degradation products. veeprho.com Degradation can occur through isomerization to the trans-isomer, oxidation of the ethylene (B1197577) bridge, or hydrolysis. veeprho.com Known impurities include compounds like N-desethyl clomiphene and various hydroxylated metabolites. veeprho.compharmaffiliates.com The structural formulas of hydroxylated clomiphene isomers have been investigated, and methods for their synthesis and measurement have been developed. pharmaffiliates.com

Development of Stability-Indicating Analytical Methods for Research Formulations

Stability-indicating analytical methods are crucial for assessing the stability of this compound in research formulations. These methods must be able to separate the intact drug from its degradation products, allowing for an accurate determination of the drug's concentration over time and under various storage conditions. nih.gov

The development of a stability-indicating HPLC method typically involves subjecting the drug to forced degradation studies under various stress conditions, such as acidic, alkaline, oxidative, thermal, and photolytic stress. veeprho.comnih.gov For example, in one study, clomiphene was subjected to 1 N HCl at 70°C for 24 hours, which resulted in the formation of two major and one minor degradation peaks. veeprho.com Under alkaline conditions (1 N NaOH at 70°C for 1 hour), around 26% of the cis-isomer degraded. In contrast, under oxidative conditions with 3% hydrogen peroxide, the drug showed higher stability.

The chromatograms from these stress studies are then used to optimize the HPLC method to ensure that all degradation products are well-resolved from the main this compound peak. nih.gov A validated stability-indicating HPLC method for a clomiphene citrate formulation demonstrated its ability to separate the drug peaks from major and minor degradation products under acidic, alkaline, and oxidative conditions. veeprho.com The stability data from such methods are essential for determining the shelf-life and appropriate storage conditions for research formulations containing this compound.

Molecular and Cellular Mechanisms of Action of Cis Clomiphene Hydrochloride

Estrogen Receptor Binding Dynamics and Subtype Selectivity (ERα, ERβ)

Cis-clomiphene exerts its biological effects by binding to the two main estrogen receptor subtypes, ERα and ERβ. As a SERM, its action is not uniformly agonistic or antagonistic but is instead context-dependent, a characteristic that stems from its specific binding dynamics and differential effects on the two receptor subtypes.

The activity of clomiphene citrate (B86180), the mixture containing cis-clomiphene, demonstrates this dual nature. Through ERα, it can act as an agonist, particularly in a low-estrogen environment, or as an antagonist when concentrations of endogenous estradiol (B170435) are high. nih.gov Conversely, when interacting with ERβ, clomiphene citrate functions as an antagonist regardless of the ambient estrogen levels. nih.govwikipedia.org The observed estrogenic effects of the clomiphene mixture are largely attributed to the activity of the cis-isomer. wikipedia.org

Table 1: Relative Binding Affinities (RBA) of Clomiphene Isomers for the Estrogen Receptor (RE) in MCF-7 Cells

| Compound | Relative Binding Affinity (%) | Reference |

|---|---|---|

| Estradiol | 100% | nih.gov |

| Enclomiphene (B195052) (trans-isomer) | 2% | nih.gov |

| Zuclomiphene (B94539) (cis-isomer) | Lower than Enclomiphene | nih.gov |

The duration of action of cis-clomiphene is influenced by its association and dissociation kinetics with the estrogen receptor. Studies on clomiphene have revealed that it is a long-acting ligand. wikipedia.org Following administration, clomiphene leads to a prolonged retention of estrogen receptors within the cell nucleus. nih.gov This extended nuclear residency is coupled with a delayed replenishment of the cytoplasmic pool of estrogen receptors. nih.gov

This kinetic profile suggests a slow dissociation rate from the receptor. The cis-isomer, in particular, has a longer biological half-life compared to the trans-isomer and has been observed to remain associated with target tissues for extended periods. maximustribe.com This prolonged interaction is a key factor in its ability to modulate estrogen signaling over time.

Upon binding, all ligands, including cis-clomiphene, induce a specific conformational change in the estrogen receptor. This altered shape is critical as it dictates the subsequent interactions of the receptor with other proteins. The unique three-dimensional structure adopted by the ER when bound to a SERM like cis-clomiphene is distinct from the conformations induced by pure agonists (like estradiol) or pure antagonists. wikipedia.org

This specific ligand-induced conformation determines which co-regulatory proteins—coactivators or corepressors—can bind to the receptor's surface. The estrogenic activity of cis-clomiphene suggests that the conformation it induces, particularly in ERα, creates a binding surface favorable for the recruitment of coactivator proteins. Once this ligand-receptor-coactivator complex is formed, the receptor typically dimerizes (forming either ERα/ERα homodimers or ERα/ERβ heterodimers), which is a prerequisite for binding to specific DNA sequences and initiating gene transcription.

Modulation of Intracellular Signaling Pathways Initiated by Estrogen Receptor Activation

Beyond the classical genomic pathway that involves direct DNA binding, estrogen receptors can also mediate rapid signaling events from locations outside the nucleus, such as at the cell membrane. This "non-genomic" signaling involves the activation of various intracellular kinase cascades. nih.gov

A fraction of estrogen receptors are localized to the plasma membrane, where they can rapidly initiate signal transduction upon ligand binding. nih.gov This non-genomic pathway bypasses the slower process of gene transcription and can quickly alter cellular function by activating cytoplasmic signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways. nih.govyoutube.comendocrine-abstracts.org These rapid signals can also crosstalk with the genomic pathway, for instance, by phosphorylating and thereby modulating the activity of nuclear receptors or their coregulators. nih.gov While direct studies on cis-clomiphene's role in non-genomic signaling are limited, its estrogenic properties suggest it may be capable of activating these rapid pathways in a manner similar to estradiol in certain cellular contexts.

The activation of non-genomic pathways leads to the propagation of signals through downstream cascades. The MAPK/ERK and PI3K/Akt pathways are crucial regulators of cell proliferation, survival, and differentiation. endocrine-abstracts.org Studies involving clomiphene citrate have shown that it can induce the phosphorylation of ERK1/2 (key components of the MAPK pathway) in breast cancer cell lines. nih.gov Interestingly, in this model, ERK activation by clomiphene was associated with a pro-apoptotic effect, whereas ERK activation by estradiol promoted proliferation. nih.gov This indicates that while cis-clomiphene may initiate signaling through these cascades, the ultimate cellular response is complex and determined by the integration of multiple downstream signals.

Regulation of Gene Expression and Transcriptional Activity

The primary and most well-understood mechanism of cis-clomiphene involves the regulation of gene expression through the classical genomic pathway. By binding to nuclear estrogen receptors, it acts as a transcriptional regulator, with its effects being highly tissue-specific.

In the hypothalamus, clomiphene acts as an ER antagonist. It blocks the negative feedback signal of endogenous estradiol, which the hypothalamus interprets as a low-estrogen state. valhallavitality.com This leads to an increase in the pulsatile release of Gonadotropin-Releasing Hormone (GnRH), which in turn stimulates the pituitary gland to increase the transcription and secretion of Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH).

The transcriptional effect of cis-clomiphene depends on the cellular context, specifically the relative abundance of coactivator and corepressor proteins. In tissues where coactivators are prevalent, its estrogenic nature allows it to promote gene transcription. Conversely, in tissues with high levels of corepressors, it may fail to initiate transcription or act as an antagonist. This differential recruitment of coregulators is the molecular basis for its tissue-selective actions.

Table 2: Summary of Tissue-Specific Transcriptional Effects of cis-Clomiphene

| Target Tissue | Receptor Subtype Primarily Involved | Observed Action | Resulting Effect on Gene Expression/Hormone Production | Reference |

|---|---|---|---|---|

| Hypothalamus | ERα | Antagonistic | Blocks estrogen negative feedback, leading to increased GnRH expression and release. | valhallavitality.com |

| Pituitary | ERα | Weak Agonist/Antagonist | Contributes to increased FSH and LH synthesis and secretion. | nih.gov |

| Ovary | ERα, ERβ | Mixed | Modulates follicular development in response to increased gonadotropins. | endocrine-abstracts.org |

| Uterus/Endometrium | ERα | Agonistic (Estrogenic) | Can promote the expression of estrogen-responsive genes, leading to endometrial proliferation. | nih.gov |

Estrogen Response Element (ERE)-Mediated Transcription

The transcriptional activity of cis-clomiphene hydrochloride is primarily mediated through its interaction with estrogen receptors (ERs), which are ligand-activated transcription factors. Upon binding to cis-clomiphene, the estrogen receptor undergoes a conformational change, dimerizes, and translocates to the nucleus, where it interacts with specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes. This interaction can either initiate or suppress the transcription of these genes.

Differential Actions of cis- and trans-Clomiphene at the Molecular Level

Clomiphene exists as two geometric isomers, cis-clomiphene (zuclomiphene) and trans-clomiphene (enclomiphene), which exhibit distinct pharmacological profiles at the molecular level. These differences are primarily attributed to their differential interactions with estrogen receptors, leading to distinct conformational changes and subsequent recruitment of co-regulator proteins.

Binding Affinity and Receptor Conformation: Both cis- and trans-clomiphene bind to estrogen receptors, but they induce different conformational changes in the receptor's ligand-binding domain (LBD). Cis-clomiphene, being more estrogenic, is thought to induce a conformation that partially mimics that induced by the natural ligand, estradiol. This "agonist" conformation is more amenable to the binding of co-activators wikipedia.org. In contrast, trans-clomiphene, a potent anti-estrogen, induces a distinct "antagonist" conformation. This altered conformation is less favorable for co-activator binding and may instead promote the recruitment of co-repressors wikipedia.orgnews-medical.net.

Co-regulator Recruitment and Transcriptional Activity: The differential conformational changes induced by the two isomers directly impact their ability to recruit co-regulators. The cis-clomiphene-ER complex has a greater propensity to recruit co-activators, leading to the activation of gene transcription in certain tissues, which underlies its estrogenic effects wikipedia.org. Conversely, the trans-clomiphene-ER complex is more likely to recruit co-repressors, resulting in the inhibition of gene transcription and its characteristic anti-estrogenic activity wikipedia.orgnews-medical.net. For instance, in ovine pituitary cells, zuclomiphene acted as an estrogen agonist in terms of the luteinizing hormone (LH) response, while enclomiphene acted as an antagonist oup.com.

Biological Consequences: These molecular differences translate into distinct physiological effects. Cis-clomiphene's estrogenic activity can lead to effects such as an increase in uterine weight in animal models nih.gov. In contrast, trans-clomiphene's anti-estrogenic properties are responsible for blocking the negative feedback of estrogen on the hypothalamus and pituitary, leading to an increase in gonadotropin (LH and FSH) secretion droracle.ainih.gov. This differential activity is also reflected in their potency for inducing ovulation, with zuclomiphene being about five times more potent than enclomiphene wikipedia.org.

| Feature | cis-Clomiphene (Zuclomiphene) | trans-Clomiphene (Enclomiphene) |

| Primary Activity | Weak estrogen agonist oup.comwikipedia.org | Potent estrogen antagonist wikipedia.orgnews-medical.net |

| ER Conformation | Induces a partial agonist conformation | Induces an antagonist conformation |

| Co-regulator Recruitment | Preferentially recruits co-activators | Preferentially recruits co-repressors |

| Transcriptional Outcome | Generally activates gene transcription | Generally represses gene transcription |

| Effect on Gonadotropins | Can be antigonadotropic due to ER activation wikipedia.org | Blocks negative feedback, increasing gonadotropin secretion droracle.ainih.gov |

Pre Clinical Investigations: in Vitro Systems and Cell Based Models

Effects on Hormone Secretion and Biosynthesis in Cultured Endocrine Cells

The influence of cis-clomiphene on hormone production has been characterized using cultured endocrine cells, revealing complex and sometimes contradictory actions depending on the cell type and the hormone being measured.

In cultured ovine pituitary cells, cis-clomiphene demonstrates a dual role. It acts as an estrogen agonist by enhancing the luteinizing hormone (LH) response to Luteinizing Hormone-Releasing Hormone (LHRH). nih.gov In contrast, it functions as an estrogen antagonist regarding Follicle-Stimulating Hormone (FSH), where it blocks the inhibitory effects of estradiol (B170435) on FSH secretion. nih.gov This unique ability to oppositely affect two different estrogen-responsive systems within the same pituitary cell population highlights its complex pharmacological profile. nih.gov

In a different endocrine model using isolated ovine luteal cells, both cis-clomiphene and its trans-isomer, enclomiphene (B195052), were found to act as estrogen agonists. They exhibited dose-dependent inhibition of both basal and gonadotropin-stimulated progesterone (B1679170) secretion. nih.gov The study suggested that this effect is due to the inhibition of 3β-hydroxysteroid dehydrogenase activity, with neither isomer showing any anti-estrogenic properties in this specific model system. nih.gov

Table 2: Effects of cis-Clomiphene (Zuclomiphene) on Hormone Secretion in Cultured Ovine Endocrine Cells

| Cell Type | Hormone Measured | Observed Effect of cis-Clomiphene | Classification of Action |

|---|---|---|---|

| Pituitary Cells | Luteinizing Hormone (LH) | Sensitizes cultures to LHRH, augmenting LH response | Estrogen Agonist nih.gov |

| Follicle-Stimulating Hormone (FSH) | Blocks estradiol-induced inhibition of FSH secretion | Estrogen Antagonist nih.gov | |

| Luteal Cells (Small and Large) | Progesterone | Inhibits basal and gonadotropin-stimulated secretion | Estrogen Agonist nih.gov |

Mechanistic Studies in Primary Cell Cultures and Organoid Systems

While traditional two-dimensional (2D) cell lines are foundational, mechanistic studies are increasingly turning to more physiologically relevant models such as primary cell cultures and three-dimensional (3D) organoids. Organoids are self-organizing 3D structures grown from primary cells that recapitulate the microarchitecture and functionality of the original tissue. nih.gov These models offer significant advantages, including long-term propagation while maintaining genetic stability and key characteristics of the parent tissue. nih.gov

Organoid technology is now established for various regions of the female reproductive tract, including the endometrium, fallopian tubes, and ovaries, as well as for ER-positive breast cancers. nih.govresearchgate.net Although specific published studies investigating cis-clomiphene in these advanced systems are limited, these models provide an ideal platform for future mechanistic investigations. For example, patient-derived breast tumor organoids that conserve ER expression and estrogen responsiveness could be used to study how cis-clomiphene affects cell-cycle progression, apoptosis, and resistance to therapy in a system that better mimics the in vivo tumor environment. researchgate.net Such models would allow for a deeper understanding of the compound's impact on cellular heterogeneity and signaling pathways without the confounding factors present in whole-organism studies. mdpi.com

Investigations into Estrogen Receptor Trafficking and Degradation Pathways

The activity of cis-clomiphene is intrinsically linked to its interaction with the estrogen receptor. SERMs can influence not only the receptor's function but also its cellular location (trafficking) and stability (degradation). When a SERM binds to the estrogen receptor, the resulting complex can recruit various co-activator and co-repressor proteins, which in turn dictates the transcriptional output.

Furthermore, this binding event targets the receptor for destruction. The process involves ubiquitylation, where ubiquitin-conjugating enzymes tag the receptor protein. This tag marks the receptor for degradation by the 26S proteasome, a cellular complex that breaks down unneeded or damaged proteins. scienceopen.com This cycle of receptor activation, ubiquitylation, and proteasomal degradation is a key mechanism for regulating the intensity and duration of estrogenic signaling. scienceopen.com While this is a general mechanism for SERMs, specific research on clomiphene citrate (B86180) (a mixture containing cis-clomiphene) has confirmed its role in this pathway.

Pre Clinical Investigations: Animal Models for Mechanistic Elucidation

Modulation of the Hypothalamic-Pituitary-Gonadal (HPG) Axis in Rodent Models

Cis-clomiphene, a component of the clomiphene citrate (B86180) mixture, primarily exerts its influence by interacting with estrogen receptors within the hypothalamic-pituitary-gonadal (HPG) axis. fda.gov In rodent models, clomiphene citrate demonstrates the ability to bind to estrogen receptors in the hypothalamus. fda.govwikipedia.org This action blocks the normal negative feedback mechanism of endogenous estrogen, leading to an increase in the pulsatile secretion of Gonadotropin-Releasing Hormone (GnRH). wikipedia.orgmdpi.com This initial effect on the hypothalamus triggers a cascade of endocrine events that modulate the function of the pituitary and gonads. fda.gov The response to clomiphene in rodents can be complex, with studies suggesting that its action can be dose-dependent, acting as a mixed agonist and antagonist across different dose ranges. ias.ac.in

The primary endocrine response to clomiphene administration in animal models is an increased release of pituitary gonadotropins, specifically Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH). fda.govgoogle.com This occurs because clomiphene's blockade of estrogen receptors at the hypothalamus and pituitary gland is interpreted by the body as a low-estrogen state, prompting a compensatory increase in GnRH pulses and subsequent gonadotropin secretion. wikipedia.orgmdpi.comarchivesofmedicalscience.com

Studies in laboratory mice have shown that the effect of clomiphene citrate can vary with the administered dose. ias.ac.in Lower doses tend to stimulate the release of FSH and LH, whereas higher doses have been observed to inhibit their secretion. ias.ac.in In long-term ovariectomized rats, clomiphene citrate was found to enhance the release of LH and FSH stimulated by Luteinizing Hormone-Releasing Hormone (LHRH), mimicking the positive feedback effects of estradiol (B170435). nih.gov However, unlike estradiol, clomiphene did not show a depressing effect on subsequent LHRH-induced gonadotropin release, highlighting its distinct mechanism of action at the pituitary level. nih.gov This sustained stimulation leads to elevated circulating levels of both LH and FSH, which is a foundational aspect of its biological activity. ias.ac.inoup.com

The elevated levels of FSH and LH induced by cis-clomiphene directly impact ovarian function in animal models. The increased gonadotropin support initiates and promotes folliculogenesis, the process of ovarian follicle growth and development. fda.gov This stimulation results in the maturation of ovarian follicles and a corresponding increase in steroidogenesis, particularly the production of estradiol. fda.gov Following ovulation, plasma levels of progesterone (B1679170) and estradiol rise and fall in a manner similar to a normal ovulatory cycle. fda.gov

However, research in hypophysectomized rats reveals a more complex interaction at the ovarian level. In a study where the pituitary gland was removed to isolate the direct effects on the ovary, clomiphene citrate administered alone did not induce ovulation. nih.gov Furthermore, when co-administered with estradiol-17β, which alone produced a strong ovulatory response, clomiphene citrate significantly reduced the number of oocytes released. nih.gov This suggests that in addition to its central effects on the HPG axis, clomiphene can exert direct antiovulatory and estrogen-antagonistic actions at the ovary. nih.gov In these models, ovarian weights and serum progesterone concentrations were lowest in rats receiving only clomiphene citrate and were significantly reduced in the group receiving both clomiphene and estradiol compared to estradiol alone. nih.gov

Table 1: Effects of Clomiphene Citrate (CC) on Ovarian Parameters in Hypophysectomized Rats

| Treatment Group | Ovulatory Response (Oocytes/Rat) | Ovarian Weight (mg) | Serum Progesterone (ng/ml) |

|---|---|---|---|

| Estradiol-17β | 45.1 ± 5.5 | Data not specified | Highest in this group |

| Clomiphene Citrate (CC) | 0 | Data not specified | Lowest in this group |

| Estradiol-17β + CC | 23.1 ± 7.6 | Data not specified | Intermediate |

Systemic Biological Responses Beyond Reproductive Tissues in Non-Human Organisms

The effects of clomiphene isomers extend beyond the reproductive axis, with pre-clinical studies in animal models indicating systemic biological responses in tissues such as the skeletal and cardiovascular systems. These effects are generally attributed to the compound's nature as a Selective Estrogen Receptor Modulator (SERM), exhibiting estrogen agonist or antagonist properties depending on the target tissue. oup.comnih.gov

In various animal models, clomiphene has demonstrated estrogen agonist effects on the skeletal system. oup.comresearchgate.net This suggests a potential role in modulating bone metabolism. A key study investigating mature ovariectomized rats, a model for post-menopausal osteoporosis, found that chronic administration of clomiphene citrate offered protection against bone deterioration. nih.gov

The study reported that ovariectomized rats treated with clomiphene were maintained in a positive calcium balance. nih.gov Furthermore, the treatment prevented reductions in total femur calcium content, cortical thickness, and the visible trabeculae of the femurs, which were observed in the untreated ovariectomized animals. nih.gov The bone anti-resorptive effect of clomiphene has been noted as being similar to that of tamoxifen (B1202). oup.com While these findings point to a beneficial, estrogen-like effect on bone, some analyses have noted that early studies using the clomiphene mixture were complicated by the presence of both the estrogenic cis-isomer (zuclomiphene) and the antiestrogenic trans-isomer (enclomiphene). scienceopen.com

Table 2: Skeletal System Parameters in Ovariectomized (OVX) Rats Treated with Clomiphene

| Parameter | Observation in Untreated OVX Rats | Observation in Clomiphene-Treated OVX Rats |

|---|---|---|

| Total Body Calcium Balance | Gain of 0.7 ± 0.5 mg/day | Positive balance at 2.0 ± 0.5 mg/day |

| Total Femur Calcium Content | Reduced | Reduction prevented |

| Femur Cortical Thickness | Reduced | Reduction prevented |

| Visible Femur Trabeculae | Reduced | Reduction prevented |

Pre-clinical animal studies suggest that clomiphene exerts estrogen agonist effects within the cardiovascular system. oup.comresearchgate.net These observations are part of the broader profile of clomiphene as a SERM, which can have tissue-dependent estrogenic or anti-estrogenic actions. oup.com In cholesterol-fed animal models, it has been noted that testosterone (B1683101), which can be increased by clomiphene's action on the HPG axis, beneficially modulates the process of atherosclerosis. researchgate.net However, direct and extensive clinical evidence on the specific effects of cis-clomiphene on the cardiovascular system remains limited. oup.com

Developmental Biology Studies in Model Organisms (e.g., Zebrafish)

The zebrafish (Danio rerio) has been utilized as a model organism to investigate the effects of clomiphene exposure during development due to its genetic conservation with humans and transparent embryos that allow for direct visualization of morphogenesis. nih.gov

Table 3: Developmental Effects of Clomiphene Citrate (CC) and Enclomiphene (B195052) (EH) in Zebrafish

| Parameter | Control Group | CC & EH Treated Groups | Key Finding |

|---|---|---|---|

| Growth (Body Length) | 15% of fish < 14 mm SL at 2 months | 60% of fish < 14 mm SL at 2 months | Overall stunted growth after treatment. nih.gov |

| Interfrontal Suture Fusion | Patent (unfused) suture | Increased fusion (50-83% depending on timing and agent) | Significant increase in premature suture fusion. nih.govnih.gov |

Comparative Biological Activities of Isomers in Specific Animal Models

Cis-clomiphene and its stereoisomer, trans-clomiphene, exhibit distinct biological activities that have been characterized in a variety of animal models. These differences are primarily attributed to their varying degrees of estrogenic and anti-estrogenic effects, which manifest differently across species and target tissues.

In female reproductive models, both isomers have demonstrated the ability to influence uterine tissue. In vivo studies have shown that cis-clomiphene possesses higher anti-estrogenic effectiveness in the uterine tissue of animal models. nih.gov However, both isomers can also mimic the effects of natural estrogens by stimulating protein and RNA synthesis in the uterus, albeit with a delayed onset compared to estradiol. nih.gov In ovariectomized rats, the trans-isomer was found to be more potent in inducing vaginal cornification. nafdac.gov.ng

Regarding reproductive performance in ewes, the two isomers have shown divergent effects. Daily injections of cis-clomiphene were effective in synchronizing estrus in a majority of treated ewes, whereas the trans-isomer did not produce this effect. nih.gov However, a high dose of cis-clomiphene was also found to completely block ovulation and reduce the number of large follicles. nih.gov

Studies in male rodents have also revealed differential effects on the reproductive system. In immature male rats, both clomiphene citrate and its individual isomers led to an inhibition of weight gain in the testes and accessory glands. scbt.com Notably, spermatogenesis was arrested at an earlier stage (primary spermatocyte) with cis-clomiphene treatment compared to trans-clomiphene treatment (young spermatids). scbt.com In castrated male rats, cis-clomiphene was identified as a more potent inhibitor of Luteinizing Hormone (LH) secretion. scbt.com In male mice, chronic administration of high doses of the cis-isomer was associated with profound negative effects on Leydig cells, the epididymis, and seminal vesicles, whereas the trans-isomer showed positive effects on testosterone production without adverse testicular histology. researchgate.net

In terms of behavioral effects, a study in ovariectomized rats found that the trans-isomer was particularly effective in facilitating sexual behavior (lordosis response), while the cis-isomer was ineffective. nafdac.gov.ng The study also suggested that the cis-isomer might interfere with the action of the trans-isomer when administered as a racemic mixture. nafdac.gov.ng

Investigations in male baboons have also contributed to understanding the isomers' activities. In these primates, the trans-isomer has been shown to elevate total serum testosterone levels, highlighting interspecies differences in the pharmacological response to clomiphene isomers. researchgate.net

Table 2: Comparative Biological Activities of cis-Clomiphene and trans-Clomiphene in Animal Models

| Animal Model | Biological Endpoint | Relative Activity of Isomers |

| General (Uterine Tissue) | Anti-estrogenic effectiveness | cis-Clomiphene > trans-Clomiphene nih.gov |

| General (Uterine Tissue) | Estrogenic-like stimulation (protein/RNA synthesis) | Both isomers active, with delayed onset vs. estradiol. nih.gov |

| Ewe | Estrus synchronization | cis-Clomiphene effective; trans-Clomiphene ineffective. nih.gov |

| Ewe | Ovulation | High-dose cis-Clomiphene blocked ovulation. nih.gov |

| Rat (Ovariectomized Female) | Vaginal cornification | trans-Clomiphene > cis-Clomiphene nafdac.gov.ng |

| Rat (Ovariectomized Female) | Sexual behavior (lordosis) | trans-Clomiphene effective; cis-Clomiphene ineffective. nafdac.gov.ng |

| Rat (Immature Male) | Spermatogenesis arrest | cis-Clomiphene at primary spermatocyte stage; trans-Clomiphene at young spermatid stage. scbt.com |

| Rat (Castrated Male) | LH secretion inhibition | cis-Clomiphene more potent. scbt.com |

| Mouse (Male) | Effects on reproductive organs | High-dose cis-Clomiphene had pernicious effects; trans-Clomiphene had positive effects on testosterone production. researchgate.net |

| Baboon (Male) | Serum testosterone | trans-Clomiphene elevated levels. researchgate.net |

Metabolism and Pharmacokinetic Studies of Cis Clomiphene Hydrochloride in Pre Clinical Research Models

Identification of Metabolic Transformations and Putative Metabolites

In pre-clinical studies involving animal models, cis-clomiphene undergoes several metabolic transformations. Research in rats has identified key metabolic pathways. Incubation of clomiphene with rat liver microsomes led to the formation of 4-hydroxyclomiphene (B10858560), N-desethylclomiphene, and clomiphene-N-oxide. nih.gov In contrast, studies with rabbit microsomes only detected the 4-hydroxy and N-desethyl metabolites. nih.gov Further investigations using hepatocytes from rats, dogs, and monkeys have also identified hydroxylated metabolites as predominant transformation products. google.com Specifically for the zuclomiphene (B94539) (cis) isomer, studies have shown it undergoes N-dealkylation and oxidation reactions, including hydroxylation and methoxylation. dshs-koeln.de

The following table summarizes the identified putative metabolites of clomiphene in various pre-clinical models.

| Metabolite | Detected in |

| 4-hydroxyclomiphene | Rat liver microsomes, Fecal extracts (rats) nih.gov |

| N-desethylclomiphene | Rat liver microsomes nih.gov |

| Clomiphene-N-oxide | Rat liver microsomes nih.gov |

| Hydroxylated metabolites | Rat, dog, and monkey hepatocytes google.com |

| N-dealkyl-hydroxy-clomiphene | Zuclomiphene metabolism dshs-koeln.de |

| N-deethyl-4-hydroxy-zuclomiphene | Zuclomiphene metabolism dshs-koeln.de |

| N-deethyl-4-hydroxy-3-methoxy-zuclomiphene | Zuclomiphene metabolism dshs-koeln.de |

Role of Cytochrome P450 Enzymes (CYP2D6, CYP3A4) in Isomer-Specific Metabolism

The metabolism of clomiphene isomers is significantly influenced by cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP3A4. pa2online.orgnih.govnih.gov While much of the research has focused on the trans-isomer, enclomiphene (B195052), it provides insight into the differential metabolism of the isomers. Studies have indicated that CYP2D6 is primarily responsible for the metabolism of enclomiphene. nih.govcertara.com.cn In vitro experiments using human liver microsomes demonstrated that the metabolism of enclomiphene was significantly inhibited by quinidine, a CYP2D6 inhibitor, but not substantially by ketoconazole, a CYP3A4 inhibitor. nih.govhiv-druginteractions.org

Conversely, the metabolism of the cis-isomer, zuclomiphene, is thought to be more dependent on CYP3A4. nih.gov Inhibition of CYP3A4 has been shown to reduce the formation of (E)-N-desethylclomiphene, a metabolite derived from the trans-isomer, suggesting CYP3A4's role in the de-ethylation process which is a common metabolic pathway for both isomers. pa2online.org The differential reliance on CYP2D6 and CYP3A4 for the metabolism of the two isomers contributes to their distinct pharmacokinetic profiles. nih.gov

Distribution and Elimination Profiles in Animal Models

Pre-clinical studies in animal models have elucidated the distribution and elimination patterns of clomiphene isomers. Following administration, clomiphene is distributed to various tissues. In monkeys, after oral administration, the highest residual concentrations of the drug were found in the liver and bile, with lower amounts in the adrenal glands, ocular tissue, pancreas, pituitary gland, and ovaries. nafdac.gov.ng The distribution pattern of the individual isomers is similar to that of the mixed-isomer drug, with high concentrations observed in the liver, adrenal gland, eye, ovary, and pituitary gland. nafdac.gov.ng However, a higher affinity of the trans-isomer for adipose tissue has been noted, which may account for its slower, two-phase excretion. nafdac.gov.ng

Elimination of clomiphene and its metabolites occurs predominantly through the feces. nafdac.gov.ngefda.gov.et In rats, following oral administration, 4-hydroxyclomiphene was the only detectable elimination product in fecal extracts, with no detectable drug or other metabolites found in the urine. nih.gov Studies in monkeys also showed that the majority of an administered dose was eliminated in the feces, with a smaller portion excreted in the urine. nafdac.gov.ng The half-life of clomiphene is approximately 5 days, though traces can be detected for up to 6 weeks, suggesting a slow elimination process. oup.com

Investigation of Enterohepatic Recirculation in Pre-clinical Models

Evidence from pre-clinical studies strongly suggests that clomiphene undergoes enterohepatic recirculation. nafdac.gov.ngefda.gov.et This process, where a drug is excreted in the bile, reabsorbed in the intestine, and returned to the liver, contributes to its prolonged presence in the body. wikipedia.orgresearchgate.net Enterohepatic circulation has been demonstrated in both rats and monkeys. nafdac.gov.ng In monkeys, after 6 days of oral treatment, about 90% of the dose was eliminated, with the highest remaining concentrations found in the liver and bile, which is indicative of this recirculation pathway. nafdac.gov.ng The slow elimination of the remaining compound and its metabolites over subsequent weeks further supports the concept of an enterohepatic recirculation pool. nafdac.gov.ng This recirculation is a key factor in the extended bioavailability and long half-life of clomiphene. oup.comresearchgate.net

Structure Activity Relationship Sar and Computational Modeling of Cis Clomiphene Hydrochloride

Elucidation of Key Structural Motifs for Estrogen Receptor Interaction and Modulation

The structure of cis-clomiphene hydrochloride is pivotal to its biological activity. As a triphenylethylene (B188826) derivative, its three-dimensional arrangement dictates its binding affinity and functional outcome at the estrogen receptor. nih.govmdpi.com

The triphenylethylene scaffold of cis-clomiphene allows it to fit into the ligand-binding pocket of the estrogen receptor. The specific orientation of the phenyl rings and the presence of the chloro substituent are critical. The "cis" or (Z) isomeric form, known as zuclomiphene (B94539), is considered the more estrogenic isomer compared to the "trans" or (E) isomer, enclomiphene (B195052). google.comresearchgate.net This difference in activity underscores the importance of the geometric arrangement of the phenyl groups for dictating the conformational changes in the ER upon binding. nih.gov

The diethylaminoethoxy side chain is another key structural motif. This basic side chain is common among many SERMs and is thought to interact with a specific region of the ER ligand-binding domain, influencing the recruitment of co-regulatory proteins (co-activators or co-repressors) and thereby modulating the transcriptional activity of the receptor. nih.govphysiology.org The shape of the ligand programs the ER complex to signal as either an estrogen or an anti-estrogen, and the cellular context, including the relative abundance of co-activators and co-repressors, can determine the ultimate biological response. nih.gov

Studies have shown that metabolites of clomiphene, such as (E)-4-hydroxyclomiphene and (E)-4-hydroxy-N-desethylclomiphene, can have even higher inhibitory affinity for the estrogen receptor than the parent compound. mdpi.com This highlights that metabolic modifications to the core structure can significantly impact biological activity.

Interactive Data Table: Key Structural Features of this compound and their Significance

| Structural Motif | Significance for Estrogen Receptor Interaction |

| Triphenylethylene Scaffold | Provides the core framework that fits into the ligand-binding pocket of the estrogen receptor. |

| cis-(Z) Isomeric Configuration | Contributes to the estrogenic activity of the compound. google.comresearchgate.net |

| Diethylaminoethoxy Side Chain | Interacts with specific residues in the ER ligand-binding domain, influencing co-regulator recruitment and functional outcome. nih.govphysiology.org |

| Chloro Substituent | Influences the electronic properties and binding orientation within the receptor pocket. |

In Silico Modeling and Molecular Docking Studies with Estrogen Receptors

Computational methods, including in silico modeling and molecular docking, have become indispensable tools for investigating the interactions between ligands like this compound and their biological targets. nih.govscilit.com These techniques provide valuable insights into the binding modes and energetics of ligand-receptor complexes, complementing experimental data. amazonaws.comresearchgate.net

Molecular docking simulations are used to predict the preferred orientation of a ligand when bound to a receptor. amazonaws.com For cis-clomiphene, these studies would model its entry and fit into the ligand-binding domain (LBD) of both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). The goal is to identify the specific amino acid residues that form key interactions, such as hydrogen bonds and hydrophobic contacts, with the different parts of the cis-clomiphene molecule. researchgate.net

For instance, docking studies can help visualize how the triphenylethylene core of cis-clomiphene occupies the hydrophobic pocket of the ER LBD, a space normally filled by the steroid nucleus of estradiol (B170435). The diethylaminoethoxy side chain's position and interactions can also be modeled, which is crucial for understanding how it influences the conformation of Helix 12, a critical region of the LBD that determines the receptor's agonist or antagonist state. amazonaws.com

Quantitative Structure-Activity Relationship (QSAR) models are another computational approach that can be used to correlate the structural features of a series of compounds with their biological activity. oup.comamazonaws.com By analyzing a dataset of compounds with known ER binding affinities, QSAR models can identify the physicochemical properties that are most important for binding. researchgate.net This information can then be used to predict the activity of new, untested compounds.

Molecular dynamics simulations can further refine the understanding of the cis-clomiphene-ER complex by simulating its movement and conformational changes over time. nih.govscilit.com This can reveal the stability of the binding and the dynamic interplay between the ligand and the receptor that leads to a specific biological response.

Interactive Data Table: Computational Approaches for Studying cis-Clomiphene-ER Interaction

| Computational Method | Application to cis-Clomiphene Research | Key Insights Provided |

| Molecular Docking | Predicting the binding pose of cis-clomiphene within the ER ligand-binding domain. amazonaws.com | Identification of key amino acid interactions, binding energy estimation. amazonaws.comnih.gov |

| QSAR | Correlating structural features of clomiphene analogs with ER binding affinity. oup.comamazonaws.com | Identification of physicochemical properties crucial for activity. |

| Molecular Dynamics | Simulating the dynamic behavior of the cis-clomiphene-ER complex. nih.govscilit.com | Understanding conformational changes and stability of the complex. |

Rational Design of Novel Compounds Based on the cis-Clomiphene Scaffold for Targeted Research

The structural and computational insights gained from studying this compound and its interaction with estrogen receptors provide a solid foundation for the rational design of new molecules with tailored properties. nih.govethernet.edu.et The cis-clomiphene scaffold serves as a valuable starting point for developing novel SERMs with improved selectivity, potency, or unique pharmacological profiles for targeted research applications. google.com

One avenue of research involves modifying the substituents on the phenyl rings of the triphenylethylene core. By systematically altering the size, electronics, and position of these groups, medicinal chemists can explore how these changes affect ER binding affinity and functional activity. The goal is to fine-tune the interaction with the receptor to achieve a desired tissue-specific effect. researchgate.net

Another strategy focuses on modifying the diethylaminoethoxy side chain. The length, branching, and basicity of this chain can be altered to probe its role in co-regulator recruitment. This could lead to the development of compounds that are more purely agonistic or antagonistic in specific tissues.

The knowledge that metabolites can have higher activity than the parent drug also informs rational design. mdpi.com Researchers can design "pro-drugs" that are metabolized in a controlled way to the active species, or they can directly synthesize the more active metabolites or their analogs.

Computational tools play a crucial role in this design process. Virtual screening of compound libraries based on the cis-clomiphene scaffold can identify promising candidates for synthesis and biological testing. researchgate.net Molecular docking and QSAR models can be used to prioritize compounds that are predicted to have high affinity and the desired activity profile, thereby streamlining the drug discovery process. researchgate.net

By combining the principles of medicinal chemistry with the power of computational modeling, researchers can continue to explore the chemical space around the cis-clomiphene scaffold to develop novel probes for studying estrogen receptor biology and potentially new therapeutic agents. ethernet.edu.etgoogle.com

Emerging Research Avenues and Conceptual Frameworks

Cross-Talk with Non-Estrogen Signaling Pathways in Research Systems

The biological effects of cis-clomiphene are likely not limited to the direct activation or inhibition of estrogen receptors but also involve complex cross-talk with other major signaling pathways. This interplay is crucial for understanding its full mechanism of action in different cellular contexts.

Inflammatory Signaling: Research on clomiphene citrate (B86180) has suggested a link to inflammatory pathways. One study found that suboptimal responses to clomiphene were associated with increased activity in inflammatory pathways, such as interleukin-2 (B1167480) (IL-2) signaling, and decreased activity of anti-inflammatory pathways. oup.com Cis-clomiphene, due to its prolonged half-life and estrogenic properties, may play a significant role in modulating this inflammatory microenvironment. nih.govresearchgate.net Future research could use targeted molecular studies to dissect how cis-clomiphene specifically influences key inflammatory mediators and transcription factors (e.g., NF-κB) in various cell types.

Growth Factor Signaling: Estrogen signaling is known to intersect with growth factor pathways, such as those mediated by Vascular Endothelial Growth Factor (VEGF) and Transforming Growth Factor-beta (TGF-β). Studies have shown that clomiphene can impact pathways related to angiogenesis. oup.com Investigating the specific effects of cis-clomiphene on the expression and activity of growth factor receptors and their downstream effectors (e.g., MAPK/ERK, PI3K/Akt) would provide a more precise understanding of its role in processes like cell proliferation and differentiation.

Androgen Receptor (AR) Signaling: As a modulator of the hypothalamic-pituitary-gonadal axis, clomiphene's effects are intertwined with androgen signaling. mdpi.comgoogle.com While enclomiphene (B195052) (the trans-isomer) is known for its anti-estrogenic effects that lead to increased gonadotropin and testosterone (B1683101) levels, the estrogenic nature of cis-clomiphene suggests it may have different, potentially opposing, effects on this axis. wikipedia.orgoup.com It may modulate the expression or sensitivity of the androgen receptor itself or influence the enzymatic conversion of androgens to estrogens, representing a key area for future research.

Table 1: Potential Research Systems for Investigating Signaling Cross-Talk

| Signaling Pathway | Potential Research Model/System | Key Molecules to Investigate |

|---|---|---|

| Inflammatory Signaling | Co-cultures of endometrial cells and immune cells (e.g., T-cells, macrophages) | IL-2, CD45, NF-κB, Pro-inflammatory cytokines |

| Growth Factor Signaling | Breast cancer cell lines (e.g., MCF-7), Endothelial cell cultures | VEGF, TGF-β receptors, FOXM1, ERK, Akt |

Methodological Advancements in the Study of cis-Clomiphene Hydrochloride

Progress in understanding this compound is intrinsically linked to the development of sophisticated analytical and imaging technologies. These advancements allow for more precise and sensitive investigations into its stereospecific actions.

Advanced Chromatographic and Mass Spectrometric Techniques: The ability to accurately separate and quantify cis-clomiphene from its trans-isomer, enclomiphene, and their respective metabolites is fundamental. Modern techniques such as rapid-resolution liquid chromatography and ultra-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) have become indispensable. nih.govresearchgate.net These methods offer high sensitivity and specificity for measuring the isomers and their metabolites in biological matrices like plasma. researchgate.netnih.gov Further refinements, including derivatization steps, have enabled the separation of multiple hydroxylated metabolites, providing a more detailed picture of its metabolic fate. ki-nd.de

Molecular Imaging: Advanced imaging techniques are poised to revolutionize the study of SERMs like cis-clomiphene in living systems.

Fluorescent Probes: The development of novel fluorescently-labeled SERMs allows for real-time visualization of receptor binding and trafficking within live cells. researchgate.net While creating these probes without losing binding affinity is a challenge, new design strategies are emerging that could be adapted to create a fluorescent version of cis-clomiphene. researchgate.net

Bioluminescence Imaging: Split-luciferase complementation assays have been used to study the dimerization of ERα and ERβ in response to various ligands, including SERMs, in both cell cultures and living animals. nih.gov This technique could be applied to specifically assess how cis-clomiphene influences the formation of ER homo- and heterodimers.

Positron Emission Tomography (PET): PET imaging, using radiolabeled ligands, allows for the non-invasive, quantitative assessment of receptor distribution and occupancy in vivo. nih.govfrontiersin.orgmdpi.com Developing a PET tracer based on the cis-clomiphene structure could enable researchers to map its tissue-specific accumulation and target engagement throughout the body.

Genomic and Proteomic Approaches: High-throughput 'omics' technologies are critical for generating unbiased, system-wide views of drug action.

Proteomics: Mass spectrometry-based analysis of the secretome (the collection of secreted proteins) of cells treated with clomiphene has identified changes in proteins related to estrogen signaling and cell cycle pathways. nih.gov Applying this to cis-clomiphene alone would clarify its specific contribution.

Genomics: Techniques like RNA-sequencing can reveal the complete landscape of gene expression changes induced by cis-clomiphene, pointing towards novel regulated pathways and potential non-ER-mediated effects. oup.com

Table 2: Advanced Methodologies and Their Applications to cis-Clomiphene Research

| Methodology | Application | Potential Insights |

|---|---|---|

| UPLC-MS/MS | Stereoselective quantification of cis-clomiphene and its metabolites in plasma/urine. researchgate.net | Detailed pharmacokinetic and metabolic profiles. |

| Split-Luciferase Complementation Assay | Studying ERα/ERβ homo- and heterodimerization in live cells and animals. nih.gov | Understanding how cis-clomiphene influences receptor-receptor interactions. |

| Fluorescent Ligand Imaging | Visualizing receptor binding and localization within subcellular compartments. researchgate.net | Real-time tracking of cis-clomiphene's journey to its molecular target. |

| PET Imaging | In vivo mapping of tissue-specific accumulation and receptor occupancy. nih.gov | Non-invasive assessment of drug distribution and target engagement. |

Future Directions in Stereoselective Pharmaceutical Science and SERM Research

The study of this compound highlights critical future directions for pharmaceutical science, particularly concerning stereochemistry and the development of next-generation SERMs. nih.govnih.gov

The Imperative of Stereoselectivity: The case of clomiphene, a mixture of isomers with distinct and even opposing activities (estrogenic cis-clomiphene vs. anti-estrogenic trans-clomiphene), serves as a powerful example of why stereochemistry is crucial in drug design. wikipedia.orgresearchgate.netnih.gov Future pharmaceutical development must move beyond treating chiral drugs as single entities and instead rigorously characterize the pharmacokinetic and pharmacodynamic profiles of each individual enantiomer or geometric isomer. nih.govijpsr.comresearchgate.net Regulatory guidelines increasingly emphasize the need to establish absolute stereochemistry early in drug development. ijpsr.com This focus on chirally pure compounds aims to produce drugs with more selective pharmacological profiles, improved therapeutic indices, and fewer off-target effects. nih.govntu.edu.sg

Designing Tissue-Specific SERMs: A major goal in SERM research is to design molecules with improved tissue selectivity—for example, a compound that is strongly agonistic in bone (to prevent osteoporosis), neutral or antagonistic in the breast (to prevent cancer), and neutral in the uterus. nih.gov Cis-clomiphene, with its known estrogenic properties, could serve as a lead compound or a molecular scaffold. medchemexpress.com By systematically modifying its structure, chemists may be able to fine-tune its interactions with ERs and their co-regulatory proteins in different tissues, thereby manipulating its activity profile. mdpi.com